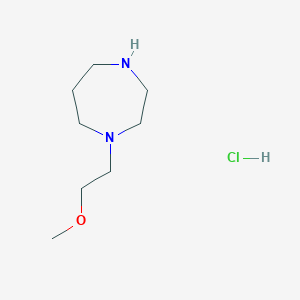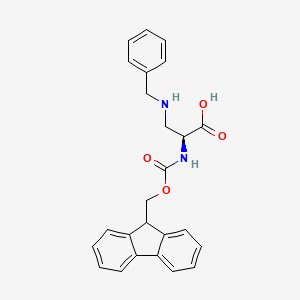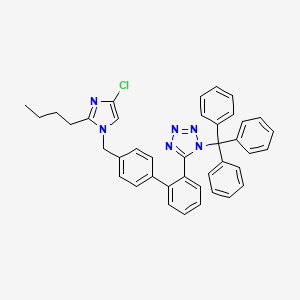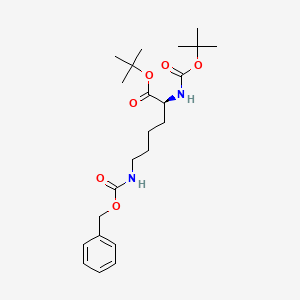
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties, which include a hydroxyl group and a bulky dimethyl group. These features make it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid typically involves several steps. One common method starts with the preparation of FMoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid can be compared to other similar compounds, such as:
(2S,3R)-3-methylglutamate: Another amino acid derivative used in peptide synthesis.
MeBmt: A key structural feature of cyclosporin A, an important immunosuppressant and antiviral agent.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions and biological interactions.
Properties
CAS No. |
1292765-13-9 |
|---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4376 |
Synonyms |
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


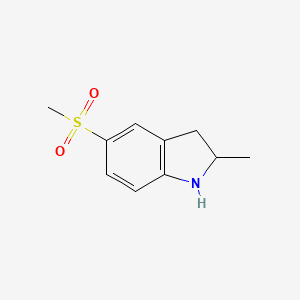
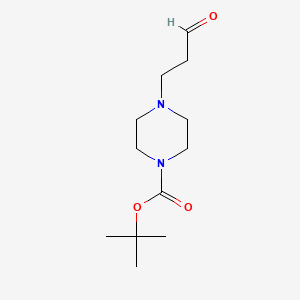
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)
